molecular formula C7H13NO B13182349 3-Amino-3-cyclopropylbutan-2-one

3-Amino-3-cyclopropylbutan-2-one

Cat. No.: B13182349
M. Wt: 127.18 g/mol
InChI Key: AKRRBEXZLIOEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-cyclopropylbutan-2-one is an organic compound with the molecular formula C₇H₁₃NO It is a cyclopropyl derivative of butanone, featuring an amino group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopropylbutan-2-one can be achieved through several methods. One common approach involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopropylbutan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles can be used to substitute the amino group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-cyclopropylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropylbutan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group can also interact with hydrophobic regions of proteins, affecting their activity. The exact molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-butanone: Similar structure but lacks the cyclopropyl group.

    3-Amino-3-methylbutan-2-one: Similar structure with a methyl group instead of a cyclopropyl group.

    3-Amino-3-phenylbutan-2-one: Similar structure with a phenyl group instead of a cyclopropyl group.

Uniqueness

3-Amino-3-cyclopropylbutan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-amino-3-cyclopropylbutan-2-one

InChI

InChI=1S/C7H13NO/c1-5(9)7(2,8)6-3-4-6/h6H,3-4,8H2,1-2H3

InChI Key

AKRRBEXZLIOEGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.